3-ethyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-ethyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which combines a triazole ring with a thiadiazine ring, makes it a promising candidate for drug development and other scientific research.
Preparation Methods
The synthesis of 3-ethyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the condensation of appropriate hydrazides with thiosemicarbazides, followed by cyclization under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the triazolothiadiazine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
3-ethyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the triazolothiadiazine scaffold .
Scientific Research Applications
. In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds. In biology and medicine, it has shown promising activities as an anticancer, antimicrobial, and anti-inflammatory agent . Additionally, it has been investigated for its potential as an enzyme inhibitor, with studies showing its ability to inhibit enzymes such as carbonic anhydrase and cholinesterase . In the industrial sector, it may be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-ethyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways . For instance, as an enzyme inhibitor, it binds to the active site of the target enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells . The compound’s ability to form hydrogen bonds and interact with different receptors contributes to its bioactivity and therapeutic potential .
Comparison with Similar Compounds
3-ethyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles . These compounds share a similar core structure but differ in their substituents and specific activities. The unique combination of the triazole and thiadiazine rings in this compound contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H14N4S |
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Molecular Weight |
258.34 g/mol |
IUPAC Name |
3-ethyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C13H14N4S/c1-3-12-14-15-13-17(12)16-11(8-18-13)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
FEAMPNWDIFBKGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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